molecular formula C8H15BN2O2 B1312823 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid CAS No. 847818-58-0

1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid

Cat. No. B1312823
M. Wt: 182.03 g/mol
InChI Key: RFMLXEBQNNMUHX-UHFFFAOYSA-N
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Description

The compound “1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid” is a boronic acid derivative of a pyrazole compound. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups .

Scientific Research Applications

Synthesis and Characterization

1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid and its derivatives have been extensively studied for their roles in the synthesis of biologically active compounds and intermediates in organic chemistry. One of the primary applications involves the synthesis of pinacol boronate esters, which are critical intermediates in various organic reactions. For instance, Zhang Yu-jua demonstrated the synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate starting from 1H-pyrazole and achieved an overall yield of 27.4%. The synthesis involved methylation, conversion into boronic acids, and condensation with pinacol, highlighting the compound's role in complex organic synthesis (Zhang Yu-jua, 2013). Similarly, Mullens reported an improved synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, emphasizing its stability and utility in Suzuki coupling reactions (Peter R. Mullens, 2009).

Biological Studies and Interactions

The compound has also been involved in studies related to its biological interactions. For instance, Shubhangi et al. conducted in silico studies on pyrazole-based drug molecules, revealing their interaction behaviors and activities against bacterial DNA gyrase. The research validated the drug likeliness of the compounds through ADME analysis and further confirmed their antimicrobial activities through experimental synthesis and testing against various bacterial and fungal strains (Shubhangi et al., 2019). Such studies underscore the importance of 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid and its derivatives in the development of new pharmaceutical agents.

Structural and Mechanistic Insights

Moreover, research has delved into the structural aspects and reaction mechanisms involving this compound. Joungmo Cho and colleagues observed the formation of four-coordinate boron(III) complexes from the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids, indicating the compound's role in complex formation and its potential in understanding boronic acid chemistry (Joungmo Cho et al., 2021).

Future Directions

The future directions for research on “1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid” would depend on its potential applications. Given the reactivity of boronic acids and the prevalence of pyrazole compounds in medicinal chemistry, it’s possible that this compound could have interesting biological activity or be used in the synthesis of other compounds .

properties

IUPAC Name

[1-(3-methylbutyl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BN2O2/c1-7(2)3-4-11-6-8(5-10-11)9(12)13/h5-7,12-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMLXEBQNNMUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)CCC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465387
Record name 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid

CAS RN

847818-58-0
Record name 1-(3-Methylbutyl)-1H-pyrazole-4-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
IO Nurain, CO Bewaji, JS Johnson… - Molecular …, 2017 - ACS Publications
Sickle cell disease (SCD) is a genetic blood disorder that affects the shape and transportation of red blood cells (RBCs) in blood vessels, leading to various clinical complications. Many …
Number of citations: 60 pubs.acs.org

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